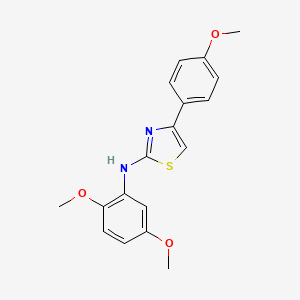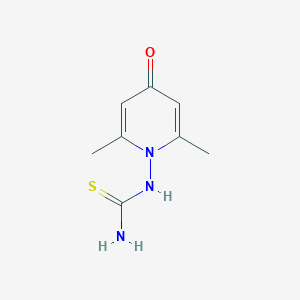
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a compound of interest in chemical research due to its structural complexity and potential for various applications. Its synthesis and properties are subjects of study to understand its chemical behavior and potential utility in different fields.
Synthesis Analysis
The synthesis of related thiazole compounds typically involves reactions between specific amines and other chemical agents. For instance, novel metal complexes of related thiadiazole derivatives have been synthesized by reacting N-phenylhydrazinecarbothioamide with 4-isopropoxybenzoic acid, demonstrating the synthetic routes available for such compounds (Al-Amiery, Shakir, & Yousif, 2009).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic methods. For similar compounds, structural determination has been achieved, showing how intermolecular hydrogen bonds can influence the overall crystal structure, as seen in related thiadiazole derivatives (Wawrzycka-Gorczyca, Siwek, Kosikowska, & Malm, 2011).
Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has shown significant potential in cancer research. It was identified as a potent compound with antiproliferative activity in human cancer cell lines, acting as a tubulin inhibitor. This compound demonstrated the ability to inhibit tubulin polymerization and disrupt microtubule dynamics, similar to CA-4, a known anticancer drug. Additionally, it effectively induced cell cycle arrest in the G2/M phase in SGC-7901 cells (Sun et al., 2017).
Antimicrobial Properties
The compound has been studied for its antimicrobial properties. Schiff bases derived from 1,3,4-thiadiazole compounds, including derivatives of N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, exhibited significant DNA protective ability against oxidative damage and showed strong antimicrobial activity against Staphylococcus epidermidis. These findings indicate the potential of such compounds in developing new antimicrobial agents (Gür et al., 2020).
Synthesis and Characterization
The synthesis and characterization of similar compounds have been a focus of several studies. For example, novel metal complexes of related thiazole compounds have been synthesized and characterized by various techniques, providing insights into their structural and chemical properties (Al-Amiery et al., 2009). Similarly, the crystal structure of related thiazole compounds has been analyzed to understand their molecular interactions and potential applications (Wan et al., 2006).
Antifungal Effects
The antifungal effect of derivatives containing the thiazole structure, including N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has been investigated. These compounds showed significant activity against fungi like Aspergillus terreus and Aspergillus niger, highlighting their potential as antifungal agents (Jafar et al., 2017).
Anti-Inflammatory Activity
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, closely related to the compound , have demonstrated anti-inflammatory activity. They were found to inhibit 5-lipoxygenase, an enzyme involved in inflammation-related diseases like asthma and rheumatoid arthritis. This suggests the potential use of these compounds in treating such conditions (Suh et al., 2012).
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-21-13-6-4-12(5-7-13)16-11-24-18(20-16)19-15-10-14(22-2)8-9-17(15)23-3/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSVLUHQVYRBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-amino-2-({2-[methyl(phenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5559659.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5559668.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559691.png)

![2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5559703.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methoxyacetamide hydrochloride](/img/structure/B5559706.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B5559712.png)
![4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5559724.png)
![5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5559744.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5559745.png)

![2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559761.png)
![ethyl 2-[(anilinocarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5559764.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5559768.png)